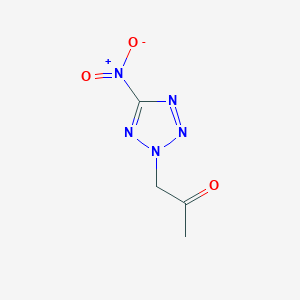![molecular formula C10H9BrN4O2 B3046913 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325304-98-0](/img/structure/B3046913.png)
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Übersicht
Beschreibung
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide, also known as BPOH, is a chemical compound with potential applications in scientific research. BPOH is a heterocyclic compound that contains an oxadiazole ring and a hydrazide group, making it a versatile molecule for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to exhibit antifungal and antibacterial activity.
Wirkmechanismus
The mechanism of action of 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the activity of matrix metalloproteinases by binding to the active site of these enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity in cancer cells, while exhibiting minimal toxicity in normal cells. This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. This compound may also exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a versatile molecule that can be easily synthesized and modified for various chemical reactions. This compound exhibits potent antitumor activity and may have potential applications in cancer therapy. However, the mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Zukünftige Richtungen
Future research on 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide could focus on the following areas:
1. Elucidating the mechanism of action of this compound in cancer cells and matrix metalloproteinases.
2. Investigating the potential use of this compound in combination with other anticancer agents.
3. Developing novel derivatives of this compound with improved antitumor activity and selectivity.
4. Investigating the potential use of this compound as an antibacterial and antifungal agent.
5. Developing methods for targeted delivery of this compound to cancer cells.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. This compound exhibits potent antitumor activity and may have potential applications in cancer therapy. Further research is needed to fully elucidate its mechanism of action and biochemical and physiological effects.
Eigenschaften
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHKZLAEGHQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180359 | |
| Record name | 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1325304-98-0 | |
| Record name | 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325304-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





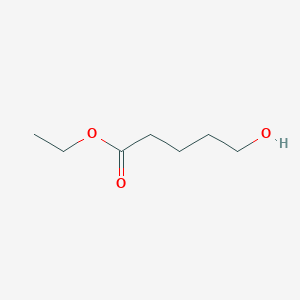


![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
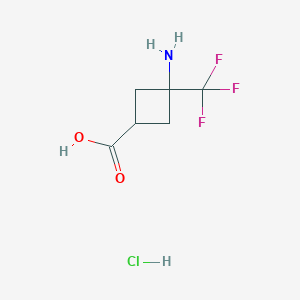
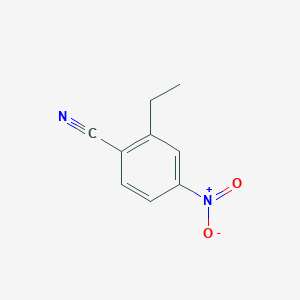

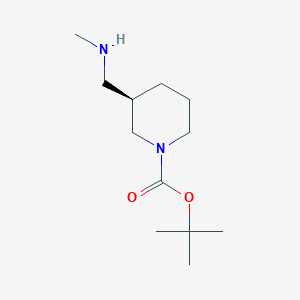

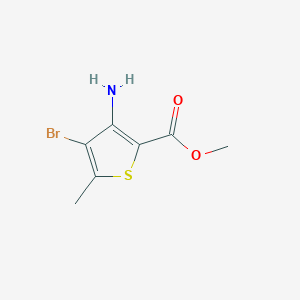
![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)
